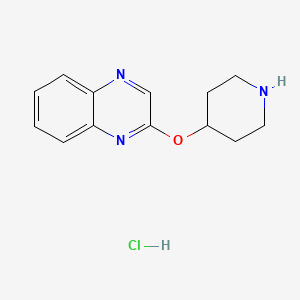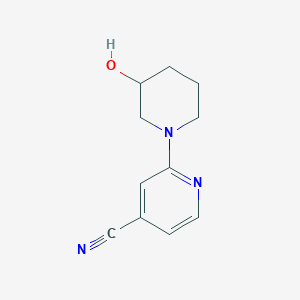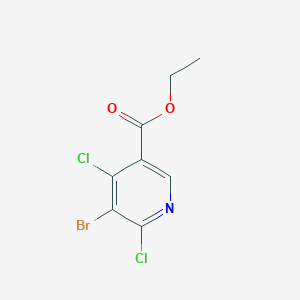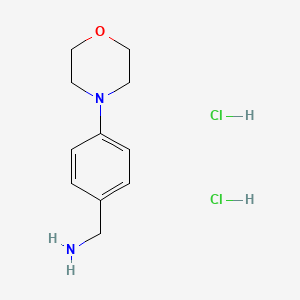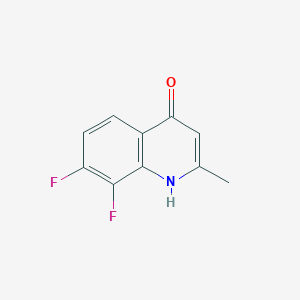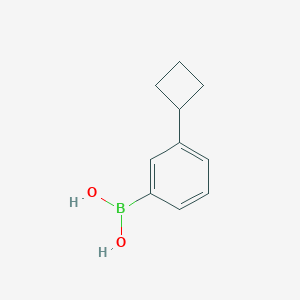
(3-Cyclobutylphenyl)boronic acid
概要
説明
“(3-Cyclobutylphenyl)boronic acid” is a boronic acid compound with the CAS Number: 1381885-38-6 . It has a molecular weight of 176.02 . The IUPAC name for this compound is 3-cyclobutylphenylboronic acid .
Synthesis Analysis
Boronic acids are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The InChI code for “(3-Cyclobutylphenyl)boronic acid” is 1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 .
Chemical Reactions Analysis
Boronic acids, such as “(3-Cyclobutylphenyl)boronic acid”, have been found to readily bind with carbohydrates in water . This is due to the formation of a stable transition complex with sugars and amino acids .
Physical And Chemical Properties Analysis
“(3-Cyclobutylphenyl)boronic acid” is a powder that is stored at room temperature .
科学的研究の応用
Sensing Applications
(3-Cyclobutylphenyl)boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, making it versatile for different sensing methodologies.
Biological Labelling and Protein Manipulation
The boronic acid moiety of (3-Cyclobutylphenyl)boronic acid plays a significant role in biological labelling and protein manipulation . Its ability to form stable complexes with diols allows for the modification of proteins, which can be leveraged in various biological studies and therapeutic applications.
Therapeutic Development
Boronic acids, including (3-Cyclobutylphenyl)boronic acid , are explored for their potential in therapeutic development . Their interactions with biological molecules can be harnessed to interfere with signaling pathways, inhibit enzymes, and create cell delivery systems that could lead to new treatments for various diseases.
Separation Technologies
The compound’s affinity for diols also makes it useful in separation technologies . It can be employed in the purification and separation of glycosylated products, which is essential in both analytical chemistry and the pharmaceutical industry.
Material Science
In material science, (3-Cyclobutylphenyl)boronic acid contributes to the construction of polymers with reversible properties and the functionalization of nanostructures . These materials have applications ranging from smart materials that respond to environmental stimuli to advanced drug delivery systems.
Carbohydrate Chemistry
Lastly, the compound is crucial in carbohydrate chemistry, particularly in the areas of analysis, protection, and activation of carbohydrates . This is due to the boronic acid’s ability to form cyclic esters with diols, which is a key reaction in the synthesis and study of complex carbohydrates.
作用機序
Target of Action
(3-Cyclobutylphenyl)boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as (3-Cyclobutylphenyl)boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by (3-Cyclobutylphenyl)boronic acid is the SM coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids, in general, have relatively stable and readily prepared properties, making them environmentally benign organoboron reagents .
Result of Action
The primary result of the action of (3-Cyclobutylphenyl)boronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of (3-Cyclobutylphenyl)boronic acid can be influenced by various environmental factors. For instance, certain boronic acids, such as cyclobutylboronic acid, are known to decompose in air . Therefore, the stability and efficacy of (3-Cyclobutylphenyl)boronic acid may be affected by factors such as exposure to air and other environmental conditions .
Safety and Hazards
将来の方向性
Boronic acids, including “(3-Cyclobutylphenyl)boronic acid”, are increasingly being used in diverse areas of research . Their ability to readily bind with carbohydrates in water has led to their utility in various sensing applications . Furthermore, the compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This suggests that there is potential for further exploration and development of boronic acids in the field of medicinal chemistry .
特性
IUPAC Name |
(3-cyclobutylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZIPRWPYPKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclobutylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



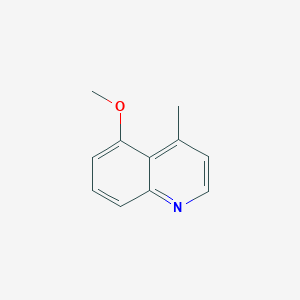
![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)
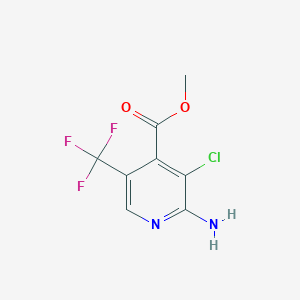

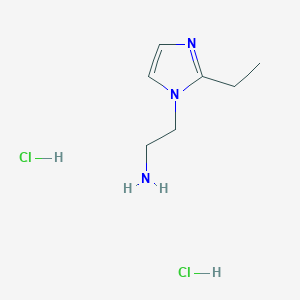

![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)

